3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
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Description
3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C7H8N4S2 and its molecular weight is 212.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Catalyst- and Solvent-Free Synthesis : A method for the synthesis of derivatives of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine through microwave-assisted Fries rearrangement was developed. This process involves regioselective synthesis and crystallographic analysis of the intermolecular interactions (Moreno-Fuquen et al., 2019).
Antimicrobial Activities : Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Synthesis of Salts : Research was conducted on synthesizing and confirming the structure of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, highlighting the rapid development of science in synthesizing biological compounds (Safonov et al., 2017).
Antioxidative Activity : The synthesis of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones demonstrated excellent antioxidant activity, providing potential pharmacological benefits (Tumosienė et al., 2014).
Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole were studied for their antileishmanial activity against Leishmania infantum, with remarkable effectiveness noted for one of the derivatives (Süleymanoğlu et al., 2017).
Other Notable Applications
Search for New Compounds : A study explored the synthesis of new compounds with high biological activity, focusing on heterocyclic compounds due to their low toxicity and high reactivity. The study underlined the importance of combining the triazole nucleus with other heterocyclic systems for enhanced biological effect (Safonov, 2018).
Synthesis of Novel Compounds : Research focused on synthesizing novel 5,5’-(R-diylbis(sulfanediyl)) bis(3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines), emphasizing the importance of creating new drugs with new substances in the pharmaceutical market (Safonov, 2018).
Functionalized Hydantoin Derivatives : A microwave-assisted synthesis technique was employed to create novel functionalized hydantoin derivatives, showcasing advancements in efficient synthesis methods (Kamila et al., 2011).
Properties
IUPAC Name |
3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-12-7-10-9-6(11(7)8)5-3-2-4-13-5/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRFYGBVYHOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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